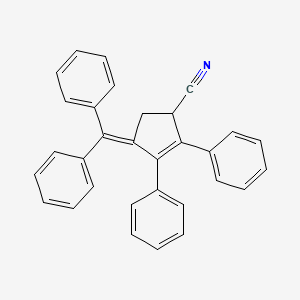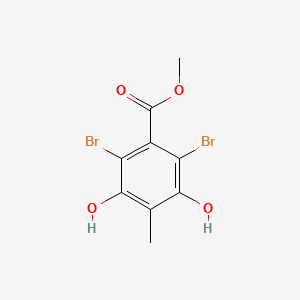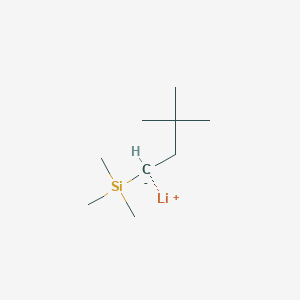
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile typically involves the use of Wittig reactions, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect pathways related to molecular recognition and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylmethylene)piperidine: Shares a similar diphenylmethylene group but differs in the core structure.
Gomberg’s dimer: Contains a diphenylmethylidene group and is known for its stability and unique dimerization properties.
Uniqueness
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is unique due to its combination of multiple phenyl groups and a nitrile group, which confer distinct electronic and steric properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials.
Eigenschaften
CAS-Nummer |
61638-19-5 |
|---|---|
Molekularformel |
C31H23N |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
4-benzhydrylidene-2,3-diphenylcyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C31H23N/c32-22-27-21-28(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)31(26-19-11-4-12-20-26)30(27)25-17-9-3-10-18-25/h1-20,27H,21H2 |
InChI-Schlüssel |
DPQCXMGKCPESNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)



![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)

![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
